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Compound of Interest

Compound Name: 3-Methoxypropanoic acid

Cat. No.: B1676782

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 3-methoxypropanoic acid and its
derivatives, including methyl 3-methoxypropanoate, ethyl 3-methoxypropanoate, and 3-
methoxypropanamide. The objective is to offer a comprehensive resource for the identification
and characterization of these compounds through comparative analysis of their Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from *H NMR, 3C NMR, IR, and
Mass Spectrometry for 3-methoxypropanoic acid and its derivatives.

'H NMR Spectral Data (CDCls, 400 MHz)
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Chemical Shift Lo . .

Compound Multiplicity Integration Assignment
(6) [ppm]

3-

Methoxypropanoi  10.5-12.0 brs 1H -COOH

c Acid

3.70 t,J=6.0 Hz 2H -OCHz2-

3.38 s 3H -OCHs

2.65 t,J=6.0 Hz 2H -CH2-COOH

Methyl 3-

methoxypropano  3.69 S 3H -COOCHs

ate[1][2]

3.67 t,J=6.2 Hz 2H -OCH:-

3.35 s 3H -OCHs

2.57 t,J=6.2Hz 2H -CH2-COO-

Ethyl 3-

methoxypropano  4.16 q,J=7.1Hz 2H -COOCH2CHs

ate[3]

3.66 t,J=6.3Hz 2H -OCHz2-

3.36 s 3H -OCHs

2.57 t,J=6.3 Hz 2H -CH2-COO-

1.27 t,J=7.1Hz 3H -COOCH:2CHs

3-

Methoxypropana  6.5-7.5 brs 2H -CONH:

mide

3.62 t,J=5.8 Hz 2H -OCH:-

3.35 S 3H -OCHs

2.40 t,J=5.8 Hz 2H -CH2-CONH:2
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13C NMR Spectral Data (CDCls, 100 MHz)

Compound Chemical Shift (8) [ppm] Assignment
3-Methoxypropanoic Acid[4] 177.5 -COOH
68.1 -OCHz2-

59.0 -OCHs

34.5 -CH2-COOH

Methyl 3-

methoxypropanoate[1][5] 1725 coo-
68.0 -OCHz2-

58.9 -OCHs

51.7 -COOCHs

34.8 -CH2-COO-

Ethyl 3-methoxypropanoate 172.1 -COO-
68.2 -OCHz2-

60.6 -COOCH:2CHs

58.9 -OCHs

35.2 -CH2-COO-

14.2 -COOCH:2CHs

3-Methoxypropanamide 175.0 -CONH:
69.0 -OCHz2-

58.8 -OCHs

36.5 -CH2-CONH:2

IR Spectral Data (ATR)
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Compound Key Absorptions (cm~?) Functional Group
3-Methoxypropanoic Acid[4] 2500-3300 (broad) O-H stretch (carboxylic acid)
1710 C=0 stretch (carboxylic acid)

1115 C-O stretch (ether)

Methyl 3-

methoxypropanoate[L][6] 1740 C=0 stretch (ester)
1120 C-O stretch (ether)

1195, 1040 C-O stretch (ester)

Ethyl 3-methoxypropanoate[7] 1735 C=0 stretch (ester)
1118 C-O stretch (ether)

1180, 1035 C-O stretch (ester)

3-Methoxypropanamide 3350, 3180 N-H stretch (amide)
1660 C=0 stretch (amide 1)

1630 N-H bend (amide II)

1110 C-O stretch (ether)

Compound Molecular lon (M*) [m/z] Key Fragment lons [m/z]
3-Methoxypropanoic Acid[4] 104 89, 73,59, 45, 43
Methyl 3-

118 87, 74,59, 58, 45
methoxypropanoate[1]
Ethyl 3-methoxypropanoate[7] 132 101, 88, 74, 61, 59, 45
3-Methoxypropanamide 103 88, 72,59, 44

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR Spectra Acquisition

o Sample Preparation: Dissolve 5-25 mg of the analyte for tH NMR or 50-100 mg for 13C NMR
in approximately 0.6-0.7 mL of deuterated chloroform (CDCIs).[8][9] Transfer the solution to a
clean, dry 5 mm NMR tube.

 Instrumentation: Spectra are typically acquired on a 400 MHz NMR spectrometer.
e 'H NMR Parameters:

o Pulse Program: A standard single-pulse sequence is used.

[¢]

Acquisition Time: Approximately 2-4 seconds.

[¢]

Relaxation Delay: 1-5 seconds.

[e]

Number of Scans: 8-16 scans are typically co-added to improve the signal-to-noise ratio.

o

Referencing: The chemical shifts are referenced to the residual solvent peak of CDCls at
7.26 ppm.

e 13C NMR Parameters:

o Pulse Program: A proton-decoupled single-pulse sequence (e.g., zgpg30) is used to obtain
a spectrum with singlet peaks for each carbon.

o Acquisition Time: Approximately 1-2 seconds.
o Relaxation Delay: 2-5 seconds.

o Number of Scans: Due to the low natural abundance of 13C, a larger number of scans
(e.g., 1024 or more) is required.

o Referencing: The chemical shifts are referenced to the solvent peak of CDCls at 77.16
ppm.[10]
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o Data Processing: The acquired Free Induction Decay (FID) is processed with a Fourier
transform, followed by phase and baseline correction.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) IR Spectra Acquisition

o Sample Preparation: For liquid samples, a single drop of the neat liquid is placed directly
onto the ATR crystal (e.g., diamond).[11]

 Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR
accessory is used.

o Data Acquisition:

o Background Spectrum: A background spectrum of the clean, empty ATR crystal is
recorded first and automatically subtracted from the sample spectrum.

o Sample Spectrum: The spectrum of the sample is then recorded.

o Spectral Range: Typically scanned from 4000 to 400 cm™1.

o Resolution: A resolution of 4 cm~1 is generally sufficient.

o Number of Scans: 16-32 scans are co-added to obtain a high-quality spectrum.

o Data Processing: The resulting spectrum is presented as transmittance or absorbance
versus wavenumber (cm~1).

Mass Spectrometry (MS)

Electron lonization (EI) Mass Spectra Acquisition

o Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas
chromatograph (GC-MS) for separation and purification before ionization. A dilute solution of
the analyte in a volatile solvent (e.g., dichloromethane or methanol) is injected.

e Instrumentation: A mass spectrometer operating in Electron lonization (El) mode is used.
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« lonization: In the ion source, the sample molecules are bombarded with a high-energy
electron beam (typically 70 eV), causing ionization and fragmentation.

e Mass Analysis: The resulting positively charged ions are accelerated and separated based
on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

o Detection: The abundance of each ion is measured by a detector, generating a mass
spectrum which is a plot of relative intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a small
organic molecule like 3-methoxypropanoic acid or its derivatives.
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General Spectroscopic Analysis Workflow

Sample Preparation
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(e.g., 3-Methoxypropanoic Acid Derivative)

Dissolve in
Deuterated Solvent (NMR)
or use Neat (IR/MS)

Spectroscopic Analys|s

NMR Spectroscopy IR Spectroscopy Mass Spectrometry
(*H, 3C) (ATR-FTIR) (GC-MS, El)

Data Processing & Interpretation

Process FID Process Interferogram Analyze Mass Spectrum
(FT, Phasing, Baseline Correction) (FT, Background Subtraction) (Identify M* and Fragments)

Conclusion

Structural Elucidation and
Compound Characterization

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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